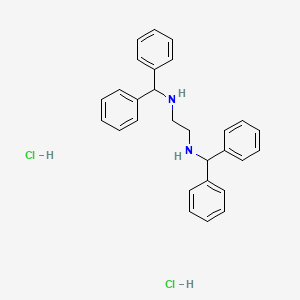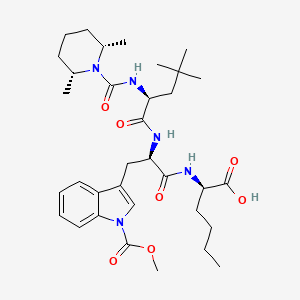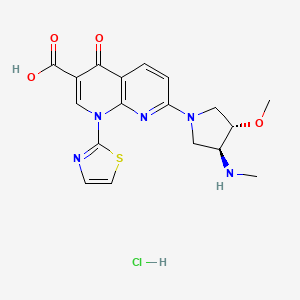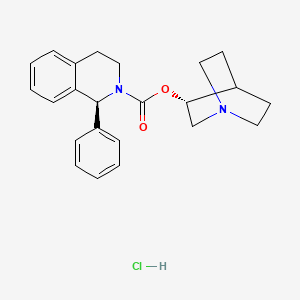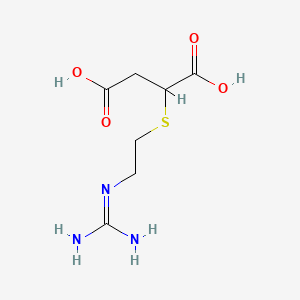
宝石
描述
科学研究应用
胍基乙基巯基琥珀酸在科学研究中具有广泛的应用:
作用机制
胍基乙基巯基琥珀酸通过抑制脑啡肽转化酶发挥作用,该酶参与前肽(如脑啡肽和胰岛素原)的加工。 该化合物与酶的活性位点结合,阻止其催化肽键的断裂 .
生化分析
Biochemical Properties
Gemsa stain plays a crucial role in biochemical reactions by binding to specific cellular components. The stain contains methylene blue and azure, which are basic dyes that bind to acidic components such as the nucleus, producing a blue-purple color. Eosin, an acidic dye, binds to basic components like the cytoplasm and cytoplasmic granules, producing a red coloration . The interaction of Gemsa stain with these cellular components allows for the differentiation of various cell types and the identification of parasites.
Cellular Effects
Gemsa stain has significant effects on various types of cells and cellular processes. It is used to stain blood cells, allowing for the differentiation of erythrocytes, leukocytes, and platelets. The stain also highlights the presence of parasites within cells, aiding in the diagnosis of diseases such as malaria . By binding to the DNA and RNA within cells, Gemsa stain can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Gemsa stain involves its binding interactions with cellular components. Methylene blue and azure bind to the phosphate groups of DNA, where there are high amounts of adenine-thymine bonding, resulting in a blue-purple coloration . Eosin binds to the cytoplasmic components, producing a red coloration. These binding interactions allow for the visualization of cellular structures and the identification of parasites within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gemsa stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the stain maintaining its ability to differentiate cellular components and identify parasites over extended periods .
Dosage Effects in Animal Models
The effects of Gemsa stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components and identifies parasites. At high doses, toxic or adverse effects may be observed, including potential damage to cellular structures and interference with cellular function .
Metabolic Pathways
Gemsa stain is involved in various metabolic pathways within cells. The stain interacts with enzymes and cofactors that are involved in the metabolism of cellular components. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, Gemsa stain is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the stain within specific cellular compartments, allowing for the targeted staining of cellular components .
Subcellular Localization
Gemsa stain exhibits specific subcellular localization, targeting the nucleus and cytoplasm of cells. The stain’s activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization allows for the effective differentiation of cellular components and the identification of parasites .
准备方法
合成路线和反应条件
胍基乙基巯基琥珀酸的合成通常涉及 C-N 键的形成。 最近在合成方法方面的进展包括过渡金属催化的胍合成、胺与碳二亚胺的催化胍化反应以及串联催化胍化/环化反应 .
工业生产方法
胍基乙基巯基琥珀酸的工业生产方法没有得到广泛的记载。 该化合物在实验室环境中的合成为工业化生产提供了基础。
化学反应分析
反应类型
胍基乙基巯基琥珀酸会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于改变化合物的结构和增强其性能至关重要 .
常用试剂和条件
胍基乙基巯基琥珀酸反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件根据所需产物和所进行的具体反应而异 .
主要生成产物
胍基乙基巯基琥珀酸反应形成的主要产物取决于反应类型和使用的试剂。 这些产物通常是合成更复杂分子的中间体 .
相似化合物的比较
属性
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCLXDFOQQABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(CC(=O)O)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868439 | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77482-44-1 | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


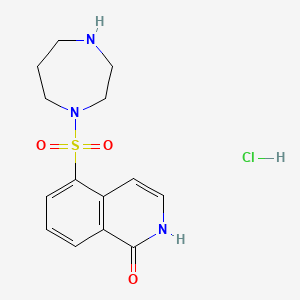
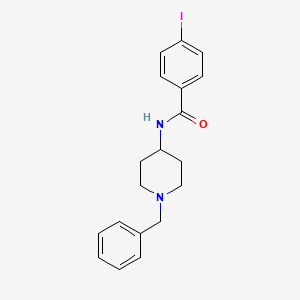
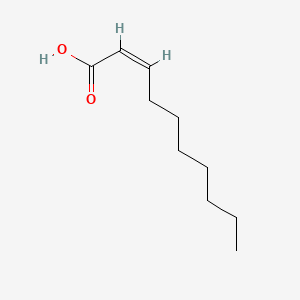
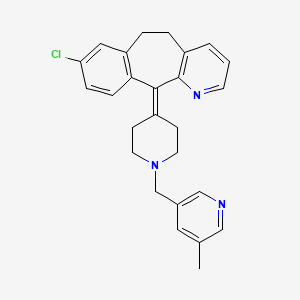
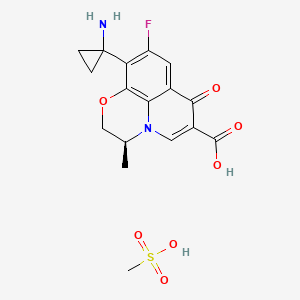


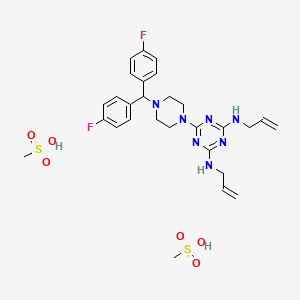
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)

